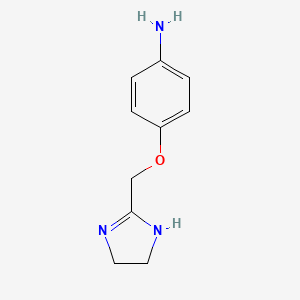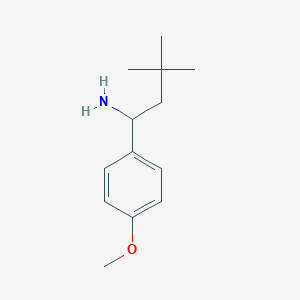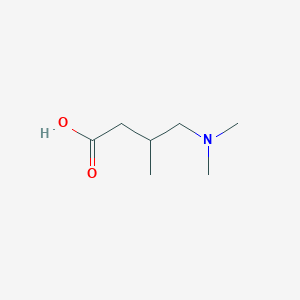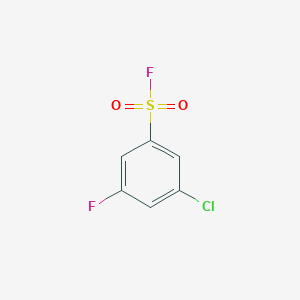
4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is a chemical compound with the molecular formula C10H13N3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline typically involves the reaction of aniline derivatives with imidazole precursors. One common method involves the reaction of 4-nitroaniline with 2-chloro-4,5-dihydro-1H-imidazole under basic conditions, followed by reduction of the nitro group to an amine . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Scientific Research Applications
4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biological processes. The aniline group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Similar structure but lacks the methoxy group.
2-(p-Aminophenyl)-2-imidazoline: Another imidazole derivative with similar properties.
Uniqueness
4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13) |
InChI Key |
JXMZWLUVWQRPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13255377.png)
![4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol](/img/structure/B13255385.png)




![2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL](/img/structure/B13255403.png)

amine](/img/structure/B13255410.png)


![3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B13255438.png)

![2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol](/img/structure/B13255455.png)
